2-methyl-6-nitro-4H-3,1-benzoxazin-4-one
Overview
Description
2-methyl-6-nitro-4H-3,1-benzoxazin-4-one is a heterocyclic compound with the molecular formula C9H8N2O4. It is part of the benzoxazinone family, which is known for its diverse chemical properties and applications. This compound is characterized by a benzene ring fused with an oxazine ring, containing a nitro group at the 6th position and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-nitrobenzoic acid with acetic anhydride. The reaction is carried out under reflux conditions, typically at temperatures around 35-40°C for 50-55 minutes . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-nitro-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: It can form different heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acid chlorides and bases.
Major Products
Reduction: 2-methyl-6-amino-4H-3,1-benzoxazin-4-one.
Substitution: Various substituted benzoxazinones depending on the nucleophile used.
Scientific Research Applications
2-methyl-6-nitro-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential use in developing new pharmaceuticals, especially those targeting bacterial infections.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The exact mechanism of action of 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one is not fully understood. its antibacterial activity is believed to be due to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The nitro group plays a crucial role in its reactivity, allowing it to interact with bacterial proteins and enzymes, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
6-nitro-2H-1,4-benzoxazin-3(4H)-one: Similar structure but lacks the methyl group at the 2nd position.
2-ethoxy-4H-3,1-benzoxazin-4-one: Contains an ethoxy group instead of a nitro group.
2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one: Contains a trifluoromethyl group instead of a nitro group.
Uniqueness
2-methyl-6-nitro-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-6-nitro-3,1-benzoxazin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c1-5-10-8-3-2-6(11(13)14)4-7(8)9(12)15-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRISBNJRWVXOEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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